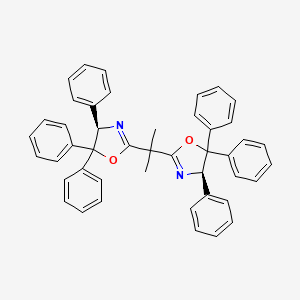
5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both oxazole and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-oxazolecarboxylic acid with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced to form corresponding dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the oxazole ring, making it less structurally complex.
3-(4-Oxazolyl)-1H-1,2,4-triazole:
5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole: Contains a thiazole ring instead of an oxazole ring, leading to different chemical properties.
Uniqueness
5-Amino-3-(4-oxazolyl)-1H-1,2,4-triazole is unique due to the presence of both oxazole and triazole rings, which confer distinct electronic and steric properties
Propiedades
Fórmula molecular |
C5H5N5O |
|---|---|
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
5-(1,3-oxazol-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5N5O/c6-5-8-4(9-10-5)3-1-11-2-7-3/h1-2H,(H3,6,8,9,10) |
Clave InChI |
ACCKDYFKMIWBCE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CO1)C2=NC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)
![5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660363.png)

![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)




![3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
